
1,3-Dicyanoguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dicyanoguanidine is a versatile organic compound with the molecular formula C3H4N4. It is a derivative of guanidine and contains two cyano groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
1,3-Dicyanoguanidine can be synthesized through several methods. One common synthetic route involves the reaction of dicyandiamide with cyanogen bromide using dimethylformamide (DMF) as a solvent . Another method involves the reaction of 1,3-dicyano-2-methylisothiourea or dimethyl N-cyanodithioimidocarbonate with cyanamide . These reactions typically require specific conditions, such as controlled temperatures and the presence of catalysts, to achieve high yields.
Analyse Chemischer Reaktionen
1,3-Dicyanoguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with metal ions to form complexes, such as those with cobalt (II) and copper (II) nitrates . Common reagents used in these reactions include nitrates, cyanamides, and other metal salts. The major products formed from these reactions are often metal complexes with unique properties, such as enhanced stability and specific biological activities .
Wissenschaftliche Forschungsanwendungen
1,3-Dicyanoguanidine has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of other guanidine derivatives and as a ligand in coordination chemistry . In biology, it has been studied for its potential antimicrobial properties and its ability to form stable complexes with metal ions . In medicine, it is investigated for its potential use in drug development and as a therapeutic agent. Industrially, it is used in the production of flame retardants, fertilizers, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 1,3-dicyanoguanidine involves its ability to form stable complexes with metal ions. This interaction is facilitated by the presence of cyano groups, which can coordinate with metal ions to form chelates . These complexes can exhibit unique properties, such as enhanced stability and specific biological activities. The molecular targets and pathways involved in these interactions are often related to the metal ions’ coordination chemistry and the resulting changes in the electronic structure of the complexes .
Vergleich Mit ähnlichen Verbindungen
1,3-Dicyanoguanidine can be compared with other similar compounds, such as cyanoguanidine and tricyanoguanidineIt is commonly used in the production of melamine and as a curing agent for epoxy resins . Tricyanoguanidine, on the other hand, contains three cyano groups and is used in the synthesis of more complex guanidine derivatives . The uniqueness of this compound lies in its ability to form stable complexes with metal ions and its versatility in various applications.
Eigenschaften
CAS-Nummer |
2133-83-7 |
|---|---|
Molekularformel |
C3H3N5 |
Molekulargewicht |
109.09 g/mol |
IUPAC-Name |
1,2-dicyanoguanidine |
InChI |
InChI=1S/C3H3N5/c4-1-7-3(6)8-2-5/h(H3,6,7,8) |
InChI-Schlüssel |
CXCSZVYZVSDARW-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)NC(=NC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


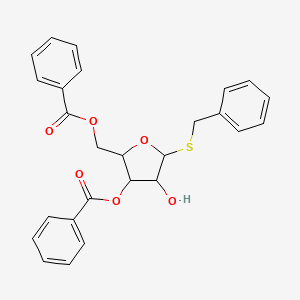



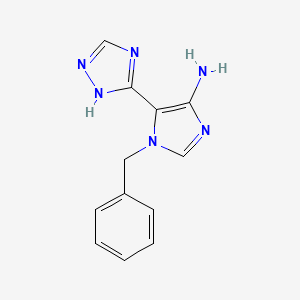
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B14159717.png)
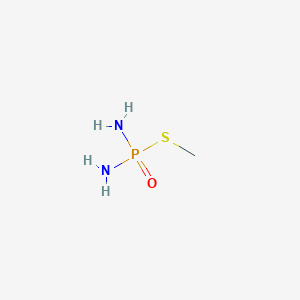
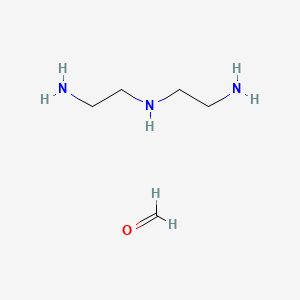
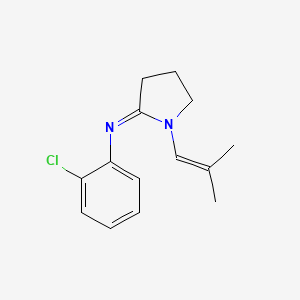
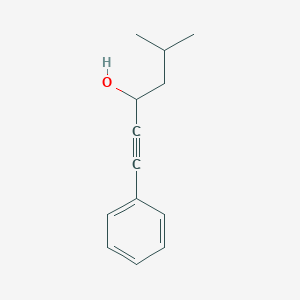
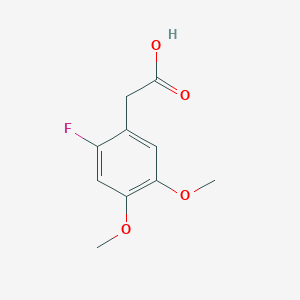
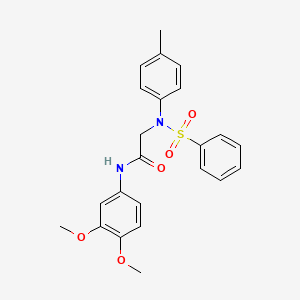
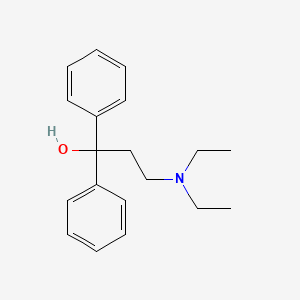
![N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine](/img/structure/B14159750.png)
